4-[3,5-bis(4-carbamimidoylphenyl)phenyl]benzenecarboximidamide;trihydrochloride
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Overview
Description
5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride is a complex organic compound characterized by the presence of multiple amidine groups. This compound belongs to the class of carboxamidines, which are known for their diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride typically involves multi-step organic reactions. One common approach is the reaction of 4-carbamimidoylphenyl derivatives with terphenyl compounds under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **(2R)-[(4-carbamimidoylphenyl)amino]{5-ethoxy-2-fluoro-3-[(3R)-tetrahydrofuran-3-yloxy]phenyl}acetic acid
- **(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-({(3R)-1-[(1Z)-ethanimidoyl]pyrrolidin-3-yl}oxy)phenyl]propanoic acid
- **(4-benzylpiperidin-1-yl)-(5-amidinomethyl-3aH-indol-2-yl)methanone
Uniqueness
5’-(4-Carbamimidoylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-bis(carboximidamide) trihydrochloride is unique due to its specific structural arrangement and the presence of multiple amidine groups.
Properties
IUPAC Name |
4-[3,5-bis(4-carbamimidoylphenyl)phenyl]benzenecarboximidamide;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6.3ClH/c28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33;;;/h1-15H,(H3,28,29)(H3,30,31)(H3,32,33);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREIXXFSZATAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)C(=N)N)C(=N)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl3N6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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